molecular formula C16H14N2O4S B14135428 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole

2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole

Cat. No.: B14135428
M. Wt: 330.4 g/mol
InChI Key: ZWWCRDXYZWEAAL-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a methyl group at the second position, a nitro group at the fifth position, and a tosyl group at the first position of the indole ring. These substitutions confer unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-1-tosyl-1H-indole typically involves several steps:

    Tosylation: The tosyl group can be introduced by reacting the nitrated intermediate with tosyl chloride in the presence of a base like pyridine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-Methyl-5-nitro-1-tosyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes often incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-1-tosyl-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Methyl-5-amino-1-tosyl-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: 2-Carboxy-5-nitro-1-tosyl-1H-indole.

Scientific Research Applications

2-Methyl-5-nitro-1-tosyl-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Medicine: Research into its potential as an anticancer or antimicrobial agent is ongoing.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-1-tosyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitroindole: Lacks the tosyl group, which may affect its solubility and reactivity.

    5-Nitro-1-tosyl-1H-indole: Lacks the methyl group, which may influence its biological activity.

    2-Methyl-1-tosyl-1H-indole:

Uniqueness

2-Methyl-5-nitro-1-tosyl-1H-indole is unique due to the presence of all three functional groups (methyl, nitro, and tosyl) on the indole ring. This combination of substituents provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonyl-5-nitroindole

InChI

InChI=1S/C16H14N2O4S/c1-11-3-6-15(7-4-11)23(21,22)17-12(2)9-13-10-14(18(19)20)5-8-16(13)17/h3-10H,1-2H3

InChI Key

ZWWCRDXYZWEAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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